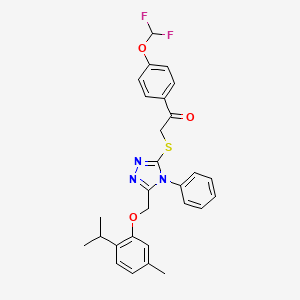
1-(4-(difluoromethoxy)phenyl)-2-((5-((2-isopropyl-5-methylphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(difluoromethoxy)phenyl)-2-((5-((2-isopropyl-5-methylphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C28H27F2N3O3S and its molecular weight is 523.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-(difluoromethoxy)phenyl)-2-((5-((2-isopropyl-5-methylphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step organic reactions, including the formation of triazole rings and thioether linkages. The presence of the difluoromethoxy group and the isopropyl-5-methylphenoxy moiety contributes to its unique properties. The structural formula can be represented as follows:
Antiviral Properties
Recent studies have indicated that compounds with similar structural motifs to our target compound exhibit significant antiviral activities. For instance, derivatives of the 1,2,4-triazole scaffold have shown promising results against various viral infections, including Hepatitis C virus (HCV). The IC50 values for related compounds suggest a strong inhibitory effect on viral replication pathways, with some compounds achieving IC50 values as low as 0.015 mg/mL against serine proteases .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been extensively documented. For example, certain triazole derivatives have demonstrated cytotoxic effects against multiple cancer cell lines, including colon carcinoma and breast cancer. One study reported an IC50 value of 6.2 μM for a related triazole derivative against HCT-116 cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Studies
- Case Study: Antiviral Activity
- Case Study: Anticancer Activity
Pharmacological Implications
The biological activity of the compound suggests potential therapeutic applications in both antiviral and anticancer treatments. The unique structural features may allow for selective targeting of specific biological pathways, enhancing efficacy while minimizing side effects.
Data Tables
Propiedades
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-[[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27F2N3O3S/c1-18(2)23-14-9-19(3)15-25(23)35-16-26-31-32-28(33(26)21-7-5-4-6-8-21)37-17-24(34)20-10-12-22(13-11-20)36-27(29)30/h4-15,18,27H,16-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXIEOLDTWVQKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













